1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)-
Description
1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- is a chemical compound with the molecular formula C10H9F3N2 . It is a versatile compound used in diverse scientific research, including drug discovery, material synthesis, and catalysis.
Synthesis Analysis
Benzimidazole derivatives have been synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end as anticancer agents . An efficient Cu(I)-catalyzed cascade intermolecular addition/intramolecular C-N coupling process has been reported for the synthesis of a wide variety of 2-heterobenzimidazoles .Molecular Structure Analysis
The molecular weight of 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- is 214.19 g/mol . The InChI string is InChI=1S/C10H9F3N2/c1-6-14-8-5-7 (10 (11,12)13)3-4-9 (8)15 (6)2/h3-5H,1-2H3 . The canonical SMILES string is CC1=NC2=C (N1C)C=CC (=C2)C (F) (F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- include a molecular weight of 214.19 g/mol, an XLogP3-AA of 2.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, a rotatable bond count of 0, an exact mass of 214.07178278 g/mol, a monoisotopic mass of 214.07178278 g/mol, and a topological polar surface area of 17.8 Ų .Scientific Research Applications
Synthesis and Biological Activity
- Antiparasitic Activity : 1H-Benzimidazole derivatives have demonstrated significant in vitro and in vivo antiparasitic effects against protozoa like Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, and the nematode Trichinella spiralis (Hernández‐Luis et al., 2010).
Chemical Synthesis and Applications
Green Synthesis of Novel Compounds : Novel series of benzimidazoles synthesized using green chemistry techniques, highlighting the chemical versatility and potential for creating diverse structures (Nikpassand & Pirdelzendeh, 2016).
Anti-inflammatory Properties : Synthesis of benzimidazole derivatives with demonstrated anti-inflammatory effects in vivo, suggesting potential therapeutic applications (Prajapat & Talesara, 2016).
Pharmaceutical Research
Anticancer Activity : Derivatives of 1H-Benzimidazole showing significant in vitro anticancer activity, indicating potential in cancer treatment (Rasal, Sonawane & Jagtap, 2020).
Antimicrobial and Antioxidant Activities : Benzimidazole derivatives exhibiting promising antimicrobial and antioxidant properties, enhancing the scope for pharmaceutical applications (Sindhe et al., 2016).
DNA Interaction and Medicinal Applications : Studies on benzimidazole derivatives interacting with DNA, emphasizing their importance in medicinal chemistry due to various biological activities (Bhattacharya & Chaudhuri, 2008).
Further Pharmaceutical Development
Anxiolytic and Analgesic Properties : Benzimidazole derivatives showing potential as anxiolytic and analgesic agents, indicating a role in treating anxiety and pain (Maltsev et al., 2021).
DNA Topoisomerase Inhibitors : Some 1H-Benzimidazole derivatives are effective inhibitors of mammalian DNA topoisomerase, a target in cancer therapy (Alpan, Gunes & Topçu, 2007).
properties
IUPAC Name |
1,2-dimethyl-5-(trifluoromethyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c1-6-14-8-5-7(10(11,12)13)3-4-9(8)15(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOYCRVQIQHGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069992 | |
Record name | 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- | |
CAS RN |
63815-72-5 | |
Record name | 1,2-Dimethyl-5-(trifluoromethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63815-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063815725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethyl-5-(trifluoromethyl)-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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